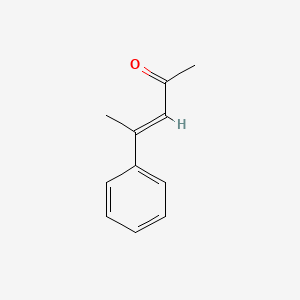

4-Phenylpent-3-en-2-one

Description

Contextual Significance of Enones in Organic Synthesis

Enones, or α,β-unsaturated ketones, represent a critical class of compounds in organic synthesis. numberanalytics.com Their importance stems from the electrophilic nature of the β-carbon, a consequence of the conjugation between the carbonyl group and the alkene. numberanalytics.com This electronic arrangement lowers the energy of the lowest unoccupied molecular orbital (LUMO), rendering the molecule susceptible to nucleophilic attack at this position. numberanalytics.com

This inherent reactivity makes enones versatile intermediates for the construction of complex molecular architectures. numberanalytics.com They readily participate in a variety of fundamental organic reactions, including:

Michael Additions: The addition of nucleophiles to the β-carbon of the conjugated system.

Robinson Annulations: A powerful ring-forming reaction that combines a Michael addition with a subsequent aldol (B89426) condensation.

Diels-Alder Reactions: Enones can function as dienophiles, reacting with conjugated dienes to form cyclic compounds. numberanalytics.com

Reduction Reactions: The double bond and/or the carbonyl group can be selectively reduced to yield saturated ketones or allylic alcohols. numberanalytics.com

The ability to undergo these transformations has established enones as indispensable tools in the synthesis of natural products and pharmaceuticals. numberanalytics.com

Historical Overview of 4-Phenylpent-3-en-2-one Synthesis and Early Investigations

The synthesis of α,β-unsaturated ketones, including this compound and its analogs, has been a subject of extensive research. A foundational method for their preparation is the Claisen-Schmidt condensation . wikipedia.org This reaction, independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, involves the cross-aldol condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.org

In the context of this compound, the Claisen-Schmidt condensation would typically involve the reaction of benzaldehyde (B42025) with acetone (B3395972). The reaction proceeds via the formation of a β-hydroxy ketone intermediate, which then readily undergoes dehydration to yield the conjugated enone. magritek.com

Early investigations into the reactivity of compounds like this compound explored their utility in further synthetic transformations. For instance, studies have examined the reaction of 4-phenylbut-3-en-2-one (a closely related analog) with cyanoacetamide, demonstrating the potential for these enones to serve as precursors for more complex heterocyclic structures. rsc.org

Structural Features and Their Implications for Reactivity in a Research Context

The reactivity of this compound is intrinsically linked to its specific structural attributes.

The defining feature of this compound is its conjugated system, where the p-orbitals of the phenyl ring, the carbon-carbon double bond, and the carbonyl group overlap. wikipedia.org This overlap allows for the delocalization of π-electrons across the entire system, which has several important consequences:

Altered Bond Lengths: The delocalization of electrons results in partial double bond character for the single bonds within the conjugated system and partial single bond character for the double bonds. masterorganicchemistry.com

Modified Reactivity: The electronic distribution within the conjugated system dictates its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org

The reactivity of a conjugated system is often revealed by its "second-best" resonance form, which highlights the areas of electron deficiency and excess. masterorganicchemistry.com

Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two different geometric isomers: (E) and (Z). studymind.co.uk This type of stereoisomerism arises when the groups attached to each carbon of the double bond are different. studymind.co.uk

The assignment of E/Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. khanacademy.org For each carbon of the double bond, the attached groups are assigned a priority based on their atomic number. chemguide.co.uk

If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). khanacademy.org

If the two higher-priority groups are on opposite sides of the double bond, the isomer is designated as (E) (from the German entgegen, meaning opposite). khanacademy.org

The specific stereoisomer can have a significant impact on the molecule's physical properties and its reactivity in subsequent chemical transformations.

Data Tables

Table 1: Properties of this compound Isomers

| Property | (E)-4-phenylpent-3-en-2-one | (Z)-4-Phenylbut-3-en-2-one (analog) |

| Molecular Formula | C₁₁H₁₂O nih.gov | C₁₀H₁₀O nist.gov |

| Molecular Weight | 160.21 g/mol nih.gov | 146.1858 g/mol nist.gov |

| IUPAC Name | (E)-4-phenylpent-3-en-2-one nih.gov | (Z)-4-Phenylbut-3-en-2-one nist.gov |

Table 2: Key Reactions Involving Enones

| Reaction Type | Description |

| Claisen-Schmidt Condensation | A base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen to form an α,β-unsaturated ketone. wikipedia.orgbyjus.com |

| Michael Addition | The nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.com |

| Robinson Annulation | A ring-forming reaction that uses a Michael addition followed by an intramolecular aldol condensation. numberanalytics.com |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction where an enone can act as a dienophile. numberanalytics.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(E)-4-phenylpent-3-en-2-one |

InChI |

InChI=1S/C11H12O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+ |

InChI Key |

XURWDTLVUCJELJ-CMDGGOBGSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylpent 3 En 2 One and Its Precursors

Classical Approaches to Enone Synthesis

Traditional methods for the formation of the carbon-carbon double bond in enones, such as 4-phenylpent-3-en-2-one, predominantly rely on aldol (B89426) condensation reactions and other related carbon-carbon bond-forming strategies.

Aldol Condensation Variants

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. chemguide.co.uk It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to give a conjugated enone. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly relevant for the synthesis of this compound. wikipedia.org This reaction involves an enolizable ketone reacting with a non-enolizable aldehyde or a more reactive aldehyde. wikipedia.org

The primary and most direct classical route to this compound involves the crossed aldol condensation of acetophenone (B1666503) and acetaldehyde. In this reaction, the enolate of acetophenone, formed by deprotonation of the α-carbon, acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. stackexchange.com The resulting β-hydroxy ketone readily undergoes dehydration, often under the reaction conditions, to yield the final α,β-unsaturated ketone.

The general reaction is as follows:

Acetophenone + Acetaldehyde → this compound + H₂O

The success of this crossed condensation relies on the higher electrophilicity of the aldehyde compared to the ketone, which minimizes the self-condensation of acetophenone. stackexchange.com

An alternative, though less direct, pathway could conceptually involve the reaction of a phenyl-containing nucleophile with crotonaldehyde (B89634) (CH₃CH=CHCHO). For instance, a Friedel-Crafts type reaction of benzene (B151609) with crotonyl chloride could be envisioned, although this is not a standard method for this specific enone. The Friedel-Crafts acylation is a classic method for forming aryl ketones, where an acyl chloride or anhydride (B1165640) reacts with an aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukchemguide.co.ukyoutube.comlibretexts.org

The aldol condensation can be catalyzed by either acid or base.

Base-Catalyzed Condensation: This is the more common approach for the Claisen-Schmidt condensation. uomustansiriyah.edu.iq A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to generate the enolate ion from acetophenone. stackexchange.comuomustansiriyah.edu.iq The reaction is typically carried out in a protic solvent like ethanol. uomustansiriyah.edu.iq The subsequent dehydration of the aldol addition product is also promoted by the basic conditions, often with heating, to yield the enone. escholarship.org

Acid-Catalyzed Condensation: In an acidic medium, the ketone is protonated, which then tautomerizes to its enol form. The enol then acts as the nucleophile, attacking the protonated aldehyde. This is followed by dehydration to form the enone. While feasible, base-catalysis is more frequently employed for this type of condensation.

| Catalyst Type | General Conditions | Key Intermediates |

| Base-Catalyzed | NaOH or KOH in ethanol, often with heating. | Enolate of acetophenone |

| Acid-Catalyzed | Strong acid (e.g., H₂SO₄ or HCl), often with heating. | Enol of acetophenone |

Other Carbon-Carbon Bond Forming Reactions

Beyond aldol-type reactions, other classical methods can be employed to form the carbon framework of enones. The Friedel-Crafts acylation, for example, is a powerful tool for attaching acyl groups to aromatic rings. chemguide.co.ukyoutube.comlibretexts.org In a hypothetical route to this compound, one could consider the acylation of a suitable aromatic precursor. For instance, the Friedel-Crafts acylation of benzene with crotonyl chloride in the presence of a Lewis acid catalyst like AlCl₃ would introduce the pentenone side chain to the phenyl ring. chemguide.co.ukyoutube.comlibretexts.org However, this reaction can be prone to rearrangements and other side reactions, making the aldol condensation a more controlled and common approach for this specific target molecule.

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has seen the rise of powerful transition metal-catalyzed reactions that offer high efficiency and selectivity for the formation of carbon-carbon bonds.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, represent a significant advancement in the synthesis of complex organic molecules, including enones.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com A potential synthesis of this compound via a Heck reaction could involve the coupling of bromobenzene (B47551) with 3-penten-2-one. The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov

Suzuki Coupling: The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. cdnsciencepub.comresearchgate.netcore.ac.ukresearchgate.net To synthesize this compound, one could envision the coupling of phenylboronic acid with a halo-substituted pentenone, such as 4-bromo-pent-3-en-2-one, in the presence of a palladium catalyst and a base.

Sonogashira Coupling: The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. While not a direct route to this compound, this reaction is a powerful method for synthesizing conjugated enynes, which can be precursors to enones.

| Coupling Reaction | Reactants | Catalyst System |

| Heck Reaction | Aryl or vinyl halide/triflate and an alkene. | Palladium catalyst and a base. |

| Suzuki Coupling | Organoboron compound and an organic halide/triflate. | Palladium catalyst and a base. |

| Sonogashira Coupling | Terminal alkyne and an aryl or vinyl halide. | Palladium catalyst and a copper(I) co-catalyst. |

Organocatalytic Methods for Stereoselective Synthesis

The development of organocatalysis has revolutionized asymmetric synthesis, offering a powerful alternative to traditional metal-based catalysts. For the stereoselective synthesis of this compound and its chiral precursors, two primary organocatalytic strategies are prominent: asymmetric aldol reactions and asymmetric Michael additions. These methods allow for the precise control of stereochemistry, leading to the formation of enantiomerically enriched products.

A plausible and effective route to chiral precursors of this compound is through the organocatalytic asymmetric Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound. For instance, the addition of ketones to nitroalkenes, catalyzed by chiral organocatalysts, can generate precursors with high enantioselectivity. Chiral bifunctional organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), have demonstrated high efficiency in promoting the asymmetric Michael addition of aromatic ketones to trans-β-nitroalkene compounds. These reactions can achieve high yields and enantioselectivities, often up to 96% yield and 98% ee. mdpi.com The mechanism involves the formation of an enamine from the ketone and the primary amine of the catalyst, which then attacks the nitroalkene in a stereocontrolled manner, guided by the chiral scaffold of the catalyst. mdpi.com

Another key strategy is the direct asymmetric aldol reaction. The reaction between acetophenone and benzaldehyde (B42025), the direct precursors to this compound via Claisen-Schmidt condensation, can be rendered enantioselective using chiral organocatalysts. Proline and its derivatives are among the most studied organocatalysts for this transformation. nih.gov These catalysts operate through an enamine-based mechanism, where the secondary amine of proline reacts with the ketone to form a nucleophilic enamine, which then adds to the aldehyde. The stereochemical outcome is controlled by the rigid transition state, where the carboxylic acid group of proline often plays a crucial role in activating the aldehyde through hydrogen bonding. nih.govyoutube.com While moderate enantioselectivities (up to 61% ee) have been reported for the aldol reaction of acetone (B3395972) with substituted benzaldehydes using proline-based organocatalysts, the development of more sophisticated catalysts continues to improve these outcomes. nih.gov Chiral Al/Zn heterobimetallic complexes have also been shown to be effective, with the aluminum center acting as a Lewis acid to activate the aldehyde and the zinc alkoxide functioning as a Brønsted base to generate the reactive enolate, leading to high yields and enantioselectivities (up to 90% ee). jlu.edu.cndeakin.edu.au

The following table summarizes representative organocatalytic approaches applicable to the synthesis of chiral precursors of this compound.

| Reaction Type | Catalyst | Substrates | Yield (%) | Enantioselectivity (ee %) | Reference |

|---|---|---|---|---|---|

| Asymmetric Michael Addition | (R,R)-DPEN derivative | Aromatic ketones and trans-β-nitroalkenes | Up to 96 | Up to 98 | mdpi.com |

| Asymmetric Aldol Reaction | (S)-Proline-based organocatalysts | Acetone and substituted benzaldehydes | - | Up to 61 | nih.gov |

| Asymmetric Aldol Reaction | Chiral Al/Zn heterobimetallic complex | Acetophenones and aromatic aldehydes | Up to 99 | Up to 90 | jlu.edu.cndeakin.edu.au |

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, a chalcone (B49325), has been a fertile ground for the application of these principles, with significant advancements in microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts.

Microwave-assisted organic synthesis has emerged as a highly efficient method for the Claisen-Schmidt condensation to produce chalcones. This technique often leads to dramatic reductions in reaction times, from hours to minutes, and frequently results in higher yields and cleaner products compared to conventional heating methods. nih.govnih.govnih.gov For the synthesis of (E)-4-phenylbut-3-en-2-one, microwave irradiation of a mixture of benzaldehyde and acetone with an aqueous solution of sodium hydroxide can afford the product in quantitative yield. nih.gov The use of solid supports, such as iodine-impregnated alumina, under microwave activation can further enhance the reaction, providing excellent yields (79-95%) in under two minutes without the need for a solvent. nih.gov

Solvent-free reaction conditions represent another cornerstone of green chemistry, minimizing the environmental impact and cost associated with solvent use and disposal. The synthesis of chalcones, including this compound, has been successfully achieved by grinding the reactants (an appropriate aldehyde and ketone) with a solid base catalyst, such as sodium hydroxide or anhydrous potassium carbonate, in a mortar and pestle. researchgate.netgkyj-aes-20963246.compropulsiontechjournal.com This mechanochemical approach is often rapid, efficient, and produces high yields of the desired product. researchgate.netgkyj-aes-20963246.com For example, grinding piperanal and various acetophenones with solid NaOH has been shown to produce chalcones in high yields. researchgate.net

The development of reusable and non-toxic catalysts is also a key aspect of green chemistry. In the context of this compound synthesis, various environmentally benign catalysts have been explored. L-proline, a naturally occurring amino acid, has been used as a catalyst for the synthesis of α-cyano bis(indolyl)chalcones in high yields under metal-free and environmentally friendly conditions. nih.govrsc.org Boric acid has been employed as a catalyst for the condensation of acetophenone derivatives with aldehydes under solvent-free microwave conditions, affording chalcones in good yields. mdpi.com

The table below provides an overview of various green chemistry approaches for the synthesis of this compound and related chalcones.

| Green Approach | Catalyst/Conditions | Substrates | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | NaOH (aq) | Benzaldehyde, Acetone | 10-15 min | Quantitative | nih.gov |

| Microwave-assisted, Solvent-free | Iodine-impregnated alumina | Aryl ketones, Aryl aldehydes | < 2 min | 79-95 | nih.gov |

| Solvent-free grinding | Solid NaOH | Piperanal, Acetophenones | 3-5 min (grinding) | High | researchgate.net |

| Solvent-free grinding | Anhydrous K2CO3 | o-Hydroxy acetophenone, Aromatic aldehydes | - | High | rasayanjournal.co.in |

| Organocatalysis | L-proline | Aldehydes, 3-Cyanoacetylindoles | - | 90-95 | nih.govrsc.org |

| Microwave-assisted, Solvent-free | Boric acid | Acetophenone derivatives, Aldehydes | - | 50-70 | mdpi.com |

Reactivity and Reaction Mechanisms of 4 Phenylpent 3 En 2 One

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The reactivity of α,β-unsaturated ketones like 4-Phenylpent-3-en-2-one is a classic example of the principle of vinylogy. The carbonyl group activates the carbon-carbon double bond, making the β-carbon electrophilic. A resonance analysis reveals a delocalized positive charge on both the carbonyl carbon and the β-carbon, making both susceptible to nucleophilic attack. chemistrysteps.com The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is a central theme in its reactivity, largely governed by the nature of the nucleophile, reaction conditions, and steric factors. libretexts.orgmasterorganicchemistry.com

The Michael reaction, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.com This reaction is thermodynamically controlled and is favored by "soft" or weakly basic nucleophiles. chemistrysteps.commasterorganicchemistry.com The driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

A wide range of nucleophiles can act as Michael donors in reactions with this compound. These include stabilized enolates (from malonic esters, acetoacetic esters), organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com Thiols and their corresponding thiolate anions are particularly effective nucleophiles for 1,4-addition to α,β-unsaturated systems. masterorganicchemistry.comacsgcipr.org The addition of a thiol to an activated alkene is a highly efficient method for forming thioethers. acsgcipr.org This reaction can often proceed under neutral or mildly basic conditions, and even in water, sometimes without the need for a catalyst. acsgcipr.org The reaction of thiols with Michael acceptors is a fundamental transformation in biochemistry, notably in the context of cysteine residues in proteins reacting with biological electrophiles. researchgate.netnih.gov

The general reactivity for the Michael addition of a thiol to an α,β-unsaturated ketone is shown below:

Reaction of Thiol with an α,β-Unsaturated Ketone

| Reactant A | Reactant B | Product Type |

|---|---|---|

| This compound | R-SH (Thiol) | 4-Phenyl-4-(alkylthio)pentan-2-one |

| α,β-Unsaturated Ketone | Enolate | 1,5-Dicarbonyl Compound |

The mechanism of the Michael addition involves a three-step sequence. masterorganicchemistry.com

Formation of the Nucleophile: In base-catalyzed reactions, a base abstracts a proton from the Michael donor to form a resonance-stabilized nucleophile (e.g., an enolate or a thiolate). wikipedia.orgyoutube.com

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. The resulting negative charge is delocalized onto the carbonyl oxygen, forming a new enolate intermediate. masterorganicchemistry.comwikipedia.org

Protonation: The enolate intermediate is protonated by a proton source, which is typically the solvent or the conjugate acid of the base used, to yield the final 1,4-addition product. masterorganicchemistry.comwikipedia.org This final step regenerates the carbonyl group through tautomerization of the enol form. libretexts.org

The reaction is generally considered to be dominated by orbital considerations rather than purely electrostatic interactions. wikipedia.org

While soft nucleophiles favor 1,4-addition, "hard," highly reactive nucleophiles preferentially attack the more electrophilic carbonyl carbon in a 1,2-addition pathway. libretexts.orgmasterorganicchemistry.com This type of reaction is kinetically controlled, meaning it is the faster, though not always the more thermodynamically stable, pathway. libretexts.org Typical nucleophiles that favor 1,2-addition include organolithium compounds and Grignard reagents (organomagnesium halides). chemistrysteps.comstackexchange.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by an aqueous workup, would result in the formation of a tertiary allylic alcohol, leaving the carbon-carbon double bond intact. stackexchange.comyoutube.com

Comparison of 1,2- vs. 1,4-Addition Products

| Reagent Type | Addition Pathway | Product |

|---|---|---|

| R-MgX (Grignard) | 1,2-Addition | Tertiary Allylic Alcohol |

| R₂CuLi (Gilman) | 1,4-Addition (Michael) | β-Substituted Ketone |

| R-SH (Thiol) | 1,4-Addition (Michael) | β-Thioether Ketone |

The carbon-carbon double bond and the carbonyl group in this compound can both be reduced. Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), can reduce the alkene functionality. Depending on the reaction conditions, the carbonyl group may also be reduced. For selective reduction of the double bond while preserving the carbonyl, specific catalytic systems are often employed.

The reduction of the carbonyl group in this compound leads to the formation of the allylic alcohol, 4-phenylpent-3-en-2-ol. nih.gov Since the carbonyl carbon becomes a stereocenter upon reduction, this reaction can be performed enantioselectively to produce a single enantiomer of the chiral alcohol. Chiral allylic alcohols are valuable building blocks in organic synthesis. This transformation is typically achieved using chiral reducing agents or, more commonly, through catalytic asymmetric reduction. Asymmetric transfer hydrogenation or direct asymmetric hydrogenation using catalysts based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are powerful methods for this purpose. uab.cat These catalytic systems create a chiral environment around the substrate, directing the hydride transfer to one face of the carbonyl group, thus leading to a high enantiomeric excess (ee) of one of the alcohol enantiomers. uab.catdicp.ac.cn

Representative Catalysts for Asymmetric Hydrogenation of Prochiral Ketones

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir(III)-MaxPHOX | N-Alkyl Imines | Chiral Amines | Up to 94% |

| Pd-Ph-BPE | Substituted Furanones | Chiral Lactones | Up to 95% |

| Chiral FLP Framework | Substituted Olefins | Chiral Alkanes | Up to 87% |

Note: The data in this table is derived from studies on analogous substrate classes to illustrate the efficacy of modern catalytic systems for asymmetric hydrogenation. uab.catdicp.ac.cnunt.edu

Hydrogenation and Reduction Chemistry

Oxidation Reactions

The enone structure of this compound presents two primary sites for oxidation: the carbon-carbon double bond and the ketone functional group. The specific reaction pathway and products are highly dependent on the oxidizing agent employed.

Epoxidation: The carbon-carbon double bond of α,β-unsaturated ketones can be converted to an epoxide. Due to the electron-withdrawing nature of the carbonyl group, the double bond in this compound is electron-deficient. This influences the choice of epoxidizing agent. Nucleophilic epoxidizing agents, such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), are typically effective for this class of compounds. youtube.com The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon in a Michael-type addition, followed by intramolecular cyclization to form the epoxide and displace the hydroxide ion. youtube.com Conversely, electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), which are highly effective for electron-rich alkenes, are generally less reactive towards electron-poor alkenes such as the one in this compound. youtube.comleah4sci.com

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as m-CPBA, or other peroxy compounds. The reaction proceeds via the Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this rearrangement is determined by the relative migratory aptitude of the groups attached to the carbonyl. For this compound, the groups are methyl and the (E)-1-phenylprop-1-enyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. Vinyl groups, like the enone's substituted alkene moiety, have migratory aptitudes comparable to or greater than that of a phenyl group. Therefore, the migration of the (E)-1-phenylprop-1-enyl group is expected to be favored over the methyl group. This would yield (E)-1-phenylprop-1-enyl acetate (B1210297) as the primary product.

| Reaction Type | Reagent(s) | Primary Product |

| Nucleophilic Epoxidation | H₂O₂, NaOH | 3-methyl-3-(phenyl)oxirane-2-carbaldehyde |

| Baeyer-Villiger Oxidation | m-CPBA | (E)-1-phenylprop-1-enyl acetate |

Substitution Reactions Involving Phenyl and Enone Moieties

Substitution reactions can target either the aromatic phenyl ring or the enone system, though the mechanisms and conditions differ significantly.

Electrophilic Aromatic Substitution: The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). However, the enone substituent is a deactivating group due to its electron-withdrawing character, which pulls electron density from the ring and makes it less nucleophilic. wikipedia.org This deactivation means that harsher reaction conditions (e.g., stronger catalysts, higher temperatures) are required compared to benzene (B151609). lumenlearning.commasterorganicchemistry.com The substituent directs incoming electrophiles primarily to the meta position because the resonance structures of the Wheland intermediate show that positive charge is placed at the ortho and para positions, destabilizing these pathways. libretexts.org Common EAS reactions include nitration (with HNO₃/H₂SO₄) and halogenation (with Br₂/FeBr₃), which would be expected to yield the corresponding meta-substituted products. lumenlearning.comyoutube.com

Conjugate Nucleophilic Substitution (Michael Addition): The enone moiety does not typically undergo direct substitution at the double bond. Instead, it is highly susceptible to nucleophilic conjugate addition, also known as Michael addition or 1,4-addition. masterorganicchemistry.comlibretexts.org The polarization of the conjugated system makes the β-carbon electrophilic. youtube.com A wide variety of soft nucleophiles, such as enolates, amines, thiols, and Gilman reagents (organocuprates), can add to this position. masterorganicchemistry.comyoutube.com The reaction proceeds by the attack of the nucleophile at the β-carbon, forming an enolate intermediate which is then protonated (typically during workup) to give the saturated ketone product. libretexts.org This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the β-position.

| Moiety | Reaction Type | Reagent(s) | Expected Product Type |

| Phenyl Ring | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | meta-Nitro-4-phenylpent-3-en-2-one |

| Enone System | Nucleophilic Conjugate Addition (Michael Addition) | 1. Diethyl malonate, NaOEt2. H₃O⁺ | Diethyl 2-(3-oxo-1-phenylbutyl)malonate |

Rearrangement Reactions and Isomerization Studies

The structure of this compound allows for several types of intramolecular transformations.

Rearrangement Reactions: The Baeyer-Villiger oxidation, discussed in section 3.2, is a prime example of a rearrangement reaction. The key step involves the migration of an alkyl or aryl group from a carbonyl carbon to an adjacent oxygen atom in the Criegee intermediate. This concerted rearrangement proceeds with retention of stereochemistry at the migrating center.

Isomerization Studies: this compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The (E)-isomer is generally the more stable and commonly available form. nih.gov Interconversion between these isomers can be induced under certain conditions. Photoisomerization, involving irradiation with ultraviolet light, can promote the E-to-Z (and Z-to-E) transition by exciting the molecule to a state where rotation around the double bond becomes possible. Acid or base catalysis can also facilitate isomerization by promoting transient conjugate addition-elimination sequences that allow for rotation around the single bond in the intermediate before the double bond is reformed. While specific research studies detailing the isomerization of this compound were not prevalent in the searched literature, this behavior is characteristic of α,β-unsaturated systems.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For this compound, the most significant of these are cycloaddition reactions where the enone acts as a 2π-electron component.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. masterorganicchemistry.comlibretexts.org As an α,β-unsaturated ketone, this compound is an activated dienophile. The electron-withdrawing carbonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. organic-chemistry.org

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org For example, the reaction of (E)-4-phenylpent-3-en-2-one with a diene like 1,3-cyclopentadiene would be expected to yield a bicyclic adduct where the phenyl and acetyl groups are trans to each other. The reaction also typically favors the formation of the endo product due to stabilizing secondary orbital interactions in the transition state. libretexts.org

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | (E)-4-Phenylpent-3-en-2-one | 1-(4-Methyl-5-phenylcyclohex-3-en-1-yl)ethan-1-one |

| 1,3-Cyclopentadiene | (E)-4-Phenylpent-3-en-2-one | 1-((1R,2S,4R)-2-Phenyl-2-methylbicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one (endo isomer shown) |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-phenylpent-3-en-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within the molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignment

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard, are influenced by the electronic environment of each proton.

For the trans isomer of a related compound, trans-4-phenyl-3-buten-2-one, the following ¹H NMR data has been reported: The protons of the phenyl group typically appear as a multiplet in the aromatic region, while the vinyl protons and the methyl protons of the acetyl group have characteristic chemical shifts. chemicalbook.com The chemical environment of a hydrogen atom determines its chemical shift. oregonstate.edu For instance, protons adjacent to a carbonyl group are deshielded and appear at a lower field.

Table 1: ¹H NMR Chemical Shift Data for a related compound, trans-4-Phenyl-3-buten-2-one

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.3-7.6 | m |

| Vinyl-H (α to C=O) | 6.7 | d |

| Vinyl-H (β to C=O) | 7.5 | d |

| Methyl-H | 2.4 | s |

Note: Data is for a related compound and serves as an illustrative example. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

¹³C NMR Spectroscopic Analysis and Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. Typical ¹³C NMR chemical shifts are provided in reference materials. pdx.edu

The carbonyl carbon of the ketone group is characteristically found at a very low field (downfield) in the spectrum, typically in the range of 190-210 ppm. pdx.edu The carbons of the phenyl group and the double bond appear in the vinylic/aromatic region (100-150 ppm). pdx.edu The methyl carbons will appear at a much higher field (upfield).

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon | Typical Chemical Shift (δ, ppm) |

| C=O (Ketone) | 190 - 210 |

| C (Aromatic/Vinylic) | 100 - 150 |

| CH₃ (Methyl) | 20 - 30 |

Note: These are typical ranges and the exact values for this compound may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Determination (e.g., NOESY)

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the stereochemistry of molecules. libretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity, which helps in assigning the relative configuration of substituents across a double bond or at chiral centers. libretexts.org For this compound, which can exist as E and Z isomers, a NOESY experiment could differentiate between them by observing correlations between specific protons on the phenyl ring and the substituents on the double bond. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. researchgate.net For this compound, the IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C), and the C-H bonds of the aromatic ring and the methyl groups. The NIST WebBook provides IR spectral data for the related compound 4-phenyl-3-buten-2-one. nist.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1650 - 1700 |

| C=C (Alkene) | Stretch | 1600 - 1680 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. chemguide.co.uklibretexts.org The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight (160.22 g/mol ). spectrabase.com

The fragmentation pattern is a unique fingerprint of a molecule. chemguide.co.uk For this compound, common fragmentation pathways would involve the loss of small, stable molecules or radicals. The formation of stable acylium ions ([RCO]+) is a common feature in the mass spectra of ketones. libretexts.org

Table 4: Expected Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z |

| Molecular Ion | [C₁₁H₁₂O]⁺ | 160 |

| Acylium Ion | [CH₃CO]⁺ | 43 |

| Phenyl-containing fragment | [C₆H₅CH=CH]⁺ | 103 |

| Loss of methyl | [M - CH₃]⁺ | 145 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for analyzing symmetric bonds and can be used for both qualitative and quantitative analysis. bruker.com In the context of this compound, Raman spectroscopy could be employed to study the vibrational modes of the C=C double bond and the aromatic ring system. researchgate.net Studies on similar compounds have utilized Raman spectroscopy to investigate molecular interactions in different environments. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental properties of 4-Phenylpent-3-en-2-one. These methods can elucidate the distribution of electrons within the molecule, identify reactive sites, and predict its spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of organic molecules with a good balance between accuracy and computational cost. For molecules similar to this compound, such as other α,β-unsaturated ketones, DFT calculations are routinely employed to predict optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

A common approach involves using the B3LYP hybrid functional with a basis set like 6-311++G(d,p) to perform these calculations. figshare.com Such studies can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study charge delocalization and intramolecular interactions. researchgate.net For a related compound, (Z)-4-((4-fluorophenyl)amino)pent-3-en-2-one, NBO analysis revealed significant electron delocalization from lone pairs of nitrogen and oxygen atoms to antibonding orbitals of the carbon skeleton, which contributes to the stability of the molecule. researchgate.net Similar analyses for this compound would highlight the conjugation between the phenyl ring, the C=C double bond, and the carbonyl group.

The following table presents hypothetical DFT-calculated quantum chemical parameters for this compound, based on typical values for similar α,β-unsaturated ketones.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Global Hardness (η) | 2.35 eV |

| Global Softness (S) | 0.43 eV⁻¹ |

| Electronegativity (χ) | 4.15 eV |

| Electrophilicity Index (ω) | 3.67 eV |

The formation of carbanions from α,β-unsaturated ketones and their subsequent protonation are key steps in many organic reactions. Theoretical studies can predict the basicity of these carbanions and the regioselectivity of their protonation. The basicity of a carbanion is typically expressed as the pKa of its conjugate acid. nih.govfrontiersin.orgunife.itresearchgate.net

For carbanions derived from α,β-unsaturated ketones, protonation can occur at either the α-carbon or the γ-carbon (via the oxygen of the enolate). The regioselectivity is influenced by both kinetic and thermodynamic factors. Computational studies on related systems, such as the carbanions of flavone and chalcone (B49325), have shown that the basicity of the carbanion is a key determinant of its reactivity. nih.govfrontiersin.orgunife.itresearchgate.net DFT calculations have been used to determine the pKa values of the conjugate acids of these carbanions, providing a quantitative measure of their basicity. nih.govfrontiersin.orgunife.itresearchgate.net

A study on the carboxylation of carbanions from α,β-unsaturated ketones established a linear correlation between the standard free energy of the reaction and the pKa of the carbanion's conjugate acid. nih.govfrontiersin.orgunife.itresearchgate.net This model predicts that carbanions with a conjugate acid pKa above a certain threshold will react favorably. For the one-electron reduced radical anions of flavone and chalcone, the calculated pKa values for protonation at the α and β positions were found to be below 18.5, indicating relatively low basicity. researchgate.net In contrast, the doubly reduced dianions of these molecules form much more basic carbanions, with calculated conjugate acid pKa values of 50.6 and 51.8, respectively, for protonation at the β-position. nih.govfrontiersin.orgunife.itresearchgate.net

The following table shows the calculated pKa values for the conjugate acids of carbanions derived from flavone and chalcone, which serve as models for understanding the protonation of carbanions related to this compound.

| Carbanion Source | Protonation Site | Calculated pKa |

|---|---|---|

| Flavone Radical Anion | α-carbon | < 18.5 |

| Flavone Radical Anion | β-carbon | < 18.5 |

| Flavone Dianion | β-carbon | 50.6 |

| Chalcone Radical Anion | α-carbon | < 18.5 |

| Chalcone Radical Anion | β-carbon | < 18.5 |

| Chalcone Dianion | β-carbon | 51.8 |

Molecular Dynamics Simulations of Reaction Pathways

For instance, neural network-based MD simulations have been used to unravel complex reaction processes in combustion, where numerous chemical species and reaction pathways are involved. d-nb.info In one such study, the formation of cycloprop-2-en-1-one was identified as a product in the simulation of methane combustion, highlighting the ability of MD to discover novel reaction pathways. d-nb.info This suggests that MD simulations could be employed to study the thermal decomposition or oxidation of this compound, potentially revealing unexpected reaction channels.

MD simulations can also be used to study reaction mechanisms in solution, such as the Michael addition of a nucleophile to an α,β-unsaturated ketone. These simulations can model the explicit interactions with solvent molecules and the dynamic conformational changes of the reactants and intermediates throughout the reaction. This level of detail is crucial for a comprehensive understanding of the reaction energy landscape and the factors that control selectivity.

Transition State Theory and Reaction Kinetic Modeling

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. At the core of TST is the concept of the transition state, which is the highest energy point along the reaction coordinate. The rate of a reaction is related to the concentration of the transition state species and the frequency at which they convert to products.

The Eyring equation is a central component of TST and relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). libretexts.orgwikipedia.org

k = (k_B * T / h) * e^(-ΔG‡ / RT)

By determining the rate constant at different temperatures, it is possible to construct an Eyring plot (ln(k/T) vs. 1/T) and extract the values of ΔH‡ and ΔS‡. libretexts.org These parameters provide valuable information about the nature of the transition state. For example, a negative entropy of activation suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions.

Kinetic modeling of reactions involving α,β-unsaturated ketones, such as hydrogenation, can be performed using rate laws derived from proposed mechanisms. nih.govabo.fimdpi.comnih.gov These models often incorporate adsorption isotherms, such as the Langmuir model, to account for the interaction of reactants with a catalyst surface. mdpi.comnih.gov By fitting the model to experimental kinetic data, it is possible to determine the rate constants for individual steps in the reaction mechanism and gain a deeper understanding of the catalytic cycle. abo.fi

The table below presents a hypothetical set of activation parameters for a reaction of this compound, illustrating the type of data that can be obtained from kinetic modeling based on Transition State Theory.

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ at 298 K (kJ/mol) |

|---|---|---|---|

| Isomerization | 85 | -20 | 91 |

| Michael Addition | 60 | -100 | 90 |

| Hydrogenation (C=C) | 50 | -120 | 86 |

Ligand-Metal Interaction Studies in Catalytic Systems

Many important reactions of α,β-unsaturated ketones are catalyzed by transition metal complexes. Computational studies are invaluable for elucidating the role of the metal and the ligands in these catalytic cycles. These studies can model the geometry of the catalyst-substrate complexes, the energies of intermediates and transition states, and the electronic interactions between the ligand and the metal center.

For example, DFT calculations have been used to investigate the mechanism of palladium-catalyzed reactions, which are widely used in organic synthesis. researchgate.netrsc.orgfrontiersin.orgnih.govxjtlu.edu.cn A computational study of a palladium-catalyzed methylcyclopropanation reaction revealed a multi-step mechanism involving oxidative addition, alkene insertion, deprotonation/protonation, and reductive elimination. frontiersin.org The calculations identified the rate-limiting step and provided insights into the regioselectivity of the reaction.

In the context of this compound, such studies could be used to design more efficient and selective catalysts for reactions such as conjugate addition, hydrogenation, or cross-coupling. By understanding the details of the ligand-metal interactions, it may be possible to tune the electronic and steric properties of the catalyst to favor a desired reaction pathway. For example, the choice of phosphine ligand in a palladium catalyst can significantly influence the outcome of a reaction, and computational studies can help to rationalize these effects and guide the selection of the optimal ligand. frontiersin.org

Applications of 4 Phenylpent 3 En 2 One As a Synthetic Intermediate

Building Block for Complex Organic Molecules

4-Phenylpent-3-en-2-one and its derivatives are recognized as useful building blocks in organic synthesis. sigmaaldrich.com Their utility is demonstrated in multi-step syntheses to create complex heterocyclic structures. For instance, the related compound (E)-4-phenyl-3-buten-2-one is a key starting material for the synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. orgsyn.org This transformation involves a sequence of reactions, beginning with the reduction of the enone to form an allylic alcohol, which is then converted to an α-chloroketone. orgsyn.org This intermediate subsequently reacts with thiourea (B124793) to yield the final thiazolium salt, a complex molecule built from the simpler enone framework. orgsyn.org

This capacity to be transformed through sequential, high-yield steps without the need for difficult purifications showcases its role as a foundational element for constructing more intricate molecular architectures. orgsyn.org Furthermore, related fluorinated structures are used to create gem-difluorovinylsilanes, which are themselves versatile building blocks for further chemical transformations. acs.org

Precursor in Pharmaceutical Synthesis

The scaffold of this compound is present in molecules with demonstrated biological activity, making it a valuable precursor in pharmaceutical research and development. Substituted versions of the closely related (E)-4-phenyl-3-buten-2-one are known to exhibit anti-inflammatory, antiviral, and antioxidant properties, leading to their use in the pharmaceutical industry. google.com The gem-difluoroalkene group, which can be seen as a bioisostere of the carbonyl group in enones, has garnered significant attention in medicinal chemistry for its ability to enhance metabolic stability and optimize biological activity. acs.org The introduction of fluorine-containing groups can improve a molecule's lipophilicity and membrane permeability, potentially enhancing its efficacy and pharmacokinetic profile. acs.org

Intermediate in Agrochemical Production

Derivatives of the 4-phenyl-but-3-en-2-one structure have been identified as having applications in the agrochemical sector. Specifically, certain compounds based on this scaffold are classified as pesticides, indicating their use as active ingredients or intermediates in the production of crop protection agents. sigmaaldrich.com

Utilization in Fragrance and Flavor Compound Synthesis

The structural class of phenyl-alkenones has a significant role in the fragrance and flavor industry. The related compound, (E)-4-phenyl-3-buten-2-one, also known as benzalacetone, is used as a flavor and aroma additive in the food and perfumery sectors. google.com It serves as an intermediate in the production of benzyl (B1604629) acetone (B3395972), which is described as a valuable perfume product with a scent of strawberries and jasmine. google.com The general utility of unsaturated ketones in creating fragrance and flavor compositions is well-established, as they often contribute to warm, spicy, and floral notes. google.comgoogle.com The synthesis of jasmonoids and other cyclic fragrances often relies on precursors with similar structural motifs. nih.govnih.gov

Role in Constructing Chiral Compounds and Scaffolds

The enone structure is a useful starting point for asymmetric synthesis, leading to the construction of chiral molecules. A key step in leveraging this potential is the stereoselective reduction of the ketone. For example, the synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride begins with the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride (B1222165) to produce the chiral allylic alcohol, 4-phenyl-3-buten-2-ol. orgsyn.org This newly created chiral center is then carried through subsequent reaction steps, demonstrating the role of the parent enone as a prochiral substrate for building complex, enantiomerically-specific scaffolds. orgsyn.org

Applications in Material Science Precursor Chemistry

The phenyl and reactive functional groups of this compound family make them suitable for applications in material science. A notable example is the use of a related structure, phenylacetylene (B144264), in the synthesis of functionalized silica (B1680970) sorbents. google.com In a process known as "click chemistry," phenylacetylene is reacted with azide-functionalized mesoporous silica nanoparticles (SBA-15). google.com This creates a new material, 4-phenyl-1,2,3-triazole functionalized SBA-15, which acts as a sorbent capable of extracting phenolic contaminants from aqueous solutions. google.com This demonstrates how the phenyl-containing scaffold can be grafted onto a substrate to create advanced materials with specific functional properties. google.com

Interactive Data Tables

Table 1: Summary of Applications for this compound and Related Compounds

| Application Area | Specific Use | Example Compound/Target Molecule |

| Complex Organic Synthesis | Building Block | 5-benzyl-4-methyl-2-aminothiazolium hydrochloride orgsyn.org |

| Pharmaceutical Synthesis | Precursor for Bioactive Molecules | Compounds with anti-inflammatory, antiviral, and antioxidant activity google.com |

| Agrochemical Production | Intermediate for Pesticides | Various derivatives of 4-phenyl-but-3-en-2-one sigmaaldrich.com |

| Fragrance & Flavor | Intermediate for Aroma Compounds | Benzyl acetone google.com |

| Chiral Synthesis | Prochiral Substrate | 4-Phenyl-3-buten-2-ol orgsyn.org |

| Material Science | Precursor for Functional Materials | 4-phenyl-1,2,3-triazole functionalized SBA-15 google.com |

Derivatives and Analogs of 4 Phenylpent 3 En 2 One

Synthesis and Reactivity of Substituted 4-Phenylpent-3-en-2-one Analogs

The synthesis of analogs of this compound, which belong to the broader class of chalcones, is commonly achieved through the Claisen-Schmidt condensation. tjpr.orgnih.gov This base-catalyzed reaction involves the condensation of a substituted aromatic aldehyde with a ketone. tjpr.org For instance, various hydroxyl-substituted chalcone (B49325) analogs have been synthesized using either sodium hydroxide (B78521) or piperidine (B6355638) as a catalyst. nih.gov The choice of catalyst can be crucial; piperidine has been shown to be effective for synthesizing dihydroxy-substituted chalcones where traditional catalysts might fail. nih.gov

The reactivity of these analogs is largely dictated by the α,β-unsaturated ketone moiety. This functional group is a key precursor for the synthesis of various heterocyclic compounds. researchgate.netnih.gov For example, substituted chalcones react with reagents like guanidine (B92328) hydrochloride, urea, and thiourea (B124793) to form pyrimidine (B1678525) derivatives. researchgate.net The reaction of 4-phenylbut-3-en-2-one with cyanoacetamide can produce different products depending on the molar ratio of the reactants. A 1:1 reaction yields 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, while a 2:1 ratio leads to bicyclic compounds like 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one. rsc.org

Furthermore, substituted 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, which are chalcone analogs, serve as starting materials for the one-pot, three-component synthesis of (E)-2-aryl-4-styrylquinazolines and (E)-4-styrylquinazolines. rsc.org The substitution pattern on the phenyl rings significantly influences the reactivity and the properties of the resulting compounds. nih.govrsc.org

| Chalcone Derivative | Starting Materials | Catalyst | Yield |

|---|---|---|---|

| Chalcone 53 | Hydroxyacetophenone 51 + Benzaldehyde (B42025) derivative 52 | KOH | 32% |

| Chalcone B | Not Specified | BF3-Et2O | 90% |

| Chalcone 54 | 4-Hydroxyacetophenone + Veratraldehyde | KOH | 97% |

| Chalcone 55 | 2,4-Dihydroxyacetophenone + Benzaldehyde derivative | KOH | 96% |

| Chalcone 56 | 2,4-Dihydroxyacetophenone + Benzaldehyde derivative | KOH | 93% |

Stereoisomeric Studies of Related Compounds

Stereoisomerism is an important aspect of the chemistry of this compound and its analogs due to the presence of a carbon-carbon double bond and the potential for chiral centers. The double bond gives rise to geometric isomers, designated as (E) and (Z) configurations. nih.govnih.gov

Studies on related chalcones have investigated the base-catalysed isomerization from the (Z)- to the (E)-isomer. rsc.org The reaction is first-order in both the substrate and the base. The rate of this isomerization is influenced by substituents on the phenyl rings, with the effect being quantifiable by the Hammett equation. rsc.org For the methoxide-catalysed isomerization of (Z)-chalcones in a methanolic dimethyl sulfoxide (B87167) solution, the ρ value for substitution on the β-phenyl group was found to be 1.99, and for the benzoyl group, it was 1.93. rsc.org

The mechanism proposed for this isomerization involves a rate-determining nucleophilic attack by the base on the β-carbon of the (Z)-chalcone, leading to the formation of a carbanionic intermediate. This is followed by rotation around the carbon-carbon single bond and subsequent elimination of the base to yield the more stable (E)-chalcone. rsc.org

For related structures like 5-phenylpent-4-en-2-ol, which has both a chiral center at the C2 carbon and a double bond allowing for geometric isomerism, the total number of possible stereoisomers is four (R-cis, S-cis, R-trans, S-trans). youtube.com

| Parameter | Value | Conditions |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 14.2 kcal mol-1 | Methoxide-catalysed in MeOH-DMSO |

| Entropy of Activation (ΔS‡) | -14 cal mol-1 K-1 | |

| Kinetic Solvent Isotope Effect (k2MeOD/k2MeOH) | ca. 2.0 | |

| Brønsted Coefficient (β) for (Z)-chalcone | 0.39 | Amine-catalysed in DMSO at 30.0 °C |

| Brønsted Coefficient (β) for (Z)-4-nitrochalcone | 0.38 |

Functionalization Strategies for Novel Derivatives

The enone functionality in this compound is a key target for developing novel derivatives through various functionalization strategies. These strategies aim to introduce new functional groups and build more complex molecular architectures.

One such strategy is the transformation of α,β-unsaturated ketones into γ-amino alcohols or 1,3-oxazines through a multi-step, one-pot sequence. rsc.org Another approach involves the synthesis of steroidal α,β-unsaturated cyanoketones from diosgenin (B1670711) derivatives, where a Beckmann fragmentation of an oxime is a key step. nih.gov

A self-terminated Prins strategy has been developed for the synthesis of 2-substituted tetrahydropyran-4-one derivatives. rsc.org This method involves the condensation of a homoallylic alcohol with carbonyl compounds, catalyzed by scandium(III) triflate. rsc.org Furthermore, palladium-catalyzed internal hydrosilylation of gem-difluoroallenes provides a route to gem-difluorovinylsilanes, which are valuable building blocks. acs.orgacs.org This reaction demonstrates high regio- and chemoselectivity. acs.org

Aza-Michael addition is another powerful functionalization technique. For example, the addition of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one to acrylonitrile (B1666552) yields a Michael adduct, demonstrating a method for N-alkylation. mdpi.com These strategies highlight the versatility of the enone scaffold in generating a diverse range of complex molecules.

Comparative Mechanistic Investigations with Related Enones

Understanding the reaction mechanisms of enones is crucial for controlling reaction outcomes and designing new synthetic methodologies. Comparative studies of this compound and its analogs provide valuable insights into their reactivity.

The mechanism of base-catalysed isomerization of (Z)- to (E)-chalcones has been studied in detail. rsc.org The correlation of reaction rates with an acidity function (HR–) and the determination of Brønsted coefficients (β) for amine-catalysed reactions provide quantitative measures of the transition state character. rsc.org The values suggest a significant degree of C-N bond formation in the transition state of the amine-catalysed reaction. rsc.org

In a different system, the reactivity of substituted cyclopropenes as dienophiles in Diels-Alder reactions with tetrazines has been compared. nih.gov The rates of these cycloadditions were found to vary by over two orders of magnitude depending on the substituents on the cyclopropene (B1174273) ring. Density functional theory (DFT) calculations and distortion/interaction analysis were used to elucidate the origins of these reactivity differences. nih.gov Such computational studies are powerful tools for understanding and predicting the reactivity of enone systems.

Analytical and Spectroscopic Methodologies for Purity and Isomeric Analysis

Chromatographic Separation Techniques (e.g., GC, HPLC, TLC)

Chromatographic methods are fundamental in assessing the purity of 4-phenylpent-3-en-2-one and separating its isomers. These techniques leverage the differential partitioning of the compound and its impurities or isomers between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and for preliminary purity assessment. amazonaws.com It is often performed on silica (B1680970) gel plates. amazonaws.comuni-muenchen.deethz.ch Visualization of the separated spots can be achieved under UV light at 254 nm or by using staining agents like potassium permanganate (B83412) or phosphomolybdic acid. amazonaws.comuni-muenchen.dethieme-connect.com For instance, in synthetic procedures, TLC with a mobile phase of petroleum ether and diethyl ether (80/20) on silica has been used to track the formation of the product. rsc.org

Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides quantitative purity data and structural information. researchgate.netbham.ac.uk Chiral GC columns are particularly useful for separating enantiomers. For example, the enantiomeric excess of (E)-4-phenylpent-3-en-2-one has been determined to be 92% using a Macherey-Nagel Hydrodex β-3P chiral GC column, with retention times of 43.14 minutes for the major enantiomer and 44.00 minutes for the minor enantiomer. rsc.org Different chiral stationary phases, such as those based on cyclodextrins, are employed for enantiomeric separations. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for both purity analysis and isomer separation. uni-muenchen.de Chiral HPLC, in particular, is used to separate enantiomers of this compound and related compounds. rsc.orgucl.ac.uk For instance, a Chiralpak AD-H column with an isopropanol/hexane mobile phase has been successfully used for the enantiomeric separation of related products. ucl.ac.uk The choice of the chiral stationary phase (CSP) is crucial; polysaccharide-based CSPs like Chiralcel OD-H and OJ-H are commonly reported for the separation of α,β-unsaturated ketones. uni-muenchen.deresearchgate.netrsc.org

| Technique | Stationary Phase | Mobile Phase/Conditions | Application | Reference |

|---|---|---|---|---|

| TLC | Silica gel 60 F254 | Petroleum ether/Et2O (80/20) | Reaction monitoring | rsc.org |

| GC | Macherey-Nagel Hydrodex β-3P | - | Enantiomeric excess determination | rsc.org |

| HPLC | Chiralpak AD-H | 1% isopropanol:hexane | Enantiomeric separation | ucl.ac.uk |

| HPLC | Chiralcel OJ-H | - | Enantiomeric separation | researchgate.netrsc.org |

Advanced Spectroscopic Methods for Isomer Differentiation

Spectroscopic methods are indispensable for the structural elucidation and differentiation of the (E) and (Z) isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for distinguishing between the geometric isomers. The chemical shifts (δ) and coupling constants (J) of the vinylic proton and adjacent methyl groups are particularly informative.

For the (E)-isomer, the vinylic proton typically appears as a multiplet or quartet around δ 6.47-6.53 ppm. uni-muenchen.dersc.org The protons of the methyl group attached to the double bond resonate at approximately δ 2.50 ppm, while the acetyl methyl protons are found around δ 2.26 ppm. rsc.org

In ¹³C NMR, the carbonyl carbon of the (E)-isomer appears around δ 199.0 ppm. The carbon atoms of the double bond show distinct signals, for example at δ 153.9 and 124.5 ppm. rsc.org

The differentiation between (E) and (Z) isomers is often based on the through-space interaction known as the Nuclear Overhauser Effect (NOE). Additionally, the chemical shifts can differ significantly due to the different spatial arrangement of the phenyl and acetyl groups relative to the double bond.

| Isomer | Technique | Key Chemical Shifts (δ in ppm) | Reference |

|---|---|---|---|

| (E)-4-Phenylpent-3-en-2-one | ¹H NMR (400 MHz, CDCl₃) | ~6.47 (q, 1H, =CH), ~2.50 (d, 3H, =C-CH₃), ~2.26 (s, 3H, COCH₃) | rsc.org |

| (Z)-4-Phenylpent-3-en-2-one | ¹H NMR (400 MHz, CDCl₃) | ~6.12 (m, 1H, =CH), ~2.18 (d, 3H, =C-CH₃), ~1.79 (s, 3H, COCH₃) | rsc.org |

| (E)-4-Phenylpent-3-en-2-one | ¹³C NMR (126 MHz, CDCl₃) | 199.0 (C=O), 153.9 (C-Ph), 124.5 (=CH), 32.3 (COCH₃), 18.4 (=C-CH₃) | rsc.org |

| (Z)-4-Phenylpent-3-en-2-one | ¹³C NMR (101 MHz, CDCl₃) | 200.3 (C=O), 153.0 (C-Ph), 128.5 (=CH), 30.2 (COCH₃), 27.4 (=C-CH₃) | rsc.org |

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with Gas Chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of this compound, confirming its identity. spectrabase.comnih.gov The molecular ion peak [M]⁺ is observed at m/z 160. The fragmentation pattern can help to confirm the core structure, although it may not always be sufficient on its own to differentiate between (E) and (Z) isomers without chromatographic separation. Common fragments observed in the mass spectrum include peaks at m/z 117 and 115. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone is a characteristic feature. The position of this band can be subtly influenced by the stereochemistry of the double bond, although this difference may be small.

Future Research Directions and Unexplored Reactivity

Catalytic Systems for Enhanced Selectivity and Efficiency

Palladium catalysis has been a cornerstone in enone chemistry, and future work will likely expand on this foundation. For instance, palladium-catalyzed four-component carbonylative coupling reactions have been developed for the synthesis of all-carbon substituted α,β-unsaturated ketones, demonstrating the potential for creating complex molecules from simple precursors. nih.gov Further research into ligand development and reaction engineering will be crucial to control selectivity in these multi-component systems. nih.govacs.org Research into the distal alkylation of silyldienol and silyltrienol ethers of enones using palladium catalysts opens new avenues for functionalization at the γ- and ε-positions. rsc.org The use of palladium catalysts for the dehydrogenation of saturated ketones to form enones, often using molecular oxygen as the oxidant, represents a green and atom-economical approach that warrants further exploration. organic-chemistry.orgacs.org

Beyond palladium, other transition metals are emerging as powerful catalysts. Nickel-catalyzed reductive cross-coupling reactions between vinyl electrophiles and acyl electrophiles provide a novel route to enones, avoiding the need for pre-formed organometallic reagents. chemistryviews.orgorganic-chemistry.org Iron-catalyzed methods are also gaining traction due to the low cost and low toxicity of iron. organic-chemistry.orgorganic-chemistry.org Gold catalysis has shown promise in chemoselective α-methylenation of ketones to furnish 1,2-disubstituted propenones. organic-chemistry.org The optimization of these catalytic systems, including the choice of ligands, additives, and reaction conditions, will be a significant area of future investigation to broaden their substrate scope and improve their performance for specific targets like 4-phenylpent-3-en-2-one. numberanalytics.com

Table 1: Emerging Catalytic Systems for Enone Synthesis and Transformation

| Catalytic System | Reaction Type | Potential Advantages |

|---|---|---|

| Palladium/Lewis Acid | Four-component carbonylative coupling | High convergency, construction of complex enones. nih.gov |

| Palladium/Phosphine Ligands | Distal γ- and ε-alkylation | Access to new functionalization patterns. rsc.org |

| Nickel/Terpyridine Ligand | Reductive acylation of vinyl electrophiles | Avoids pre-formed organometallic reagents. chemistryviews.org |

| Gold/Selectfluor | α-methylenation of aromatic ketones | High chemoselectivity for specific modifications. organic-chemistry.org |

| Iron/Ligand-free | Carbonylation of aryl iodides | Low-cost, environmentally benign catalyst. organic-chemistry.org |

| Palladium(II)/O₂ | Oxidative dehydrogenation of ketones | Atom-economical, uses a green oxidant. organic-chemistry.org |

Novel Transformations and Synthetic Utility

This compound and related enones are valuable precursors for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. nih.govmdpi.com Future research will undoubtedly uncover new reactions that expand the synthetic toolbox.

A significant area of exploration is the use of enones in annulation reactions to construct cyclic and heterocyclic systems. For example, novel α,β-unsaturated ketones have been used to synthesize a variety of biologically active heterocycles, including pyran, pyrazoline, isoxazoline, and pyridine (B92270) derivatives. nih.gov The reaction of electron-deficient alkenes, such as α,β-unsaturated ketones, with N-[(trimethylsilyl)methyl]phthalimide has been shown to produce benzopyrrolizinone derivatives, highlighting the potential for complex scaffold synthesis. acs.org The development of new cycloaddition strategies involving enones is an active area of research. acs.org

Furthermore, the strategic functionalization of the enone core can lead to valuable synthetic intermediates. For example, the trifluoromethylation of enones using reagents like trifluoroiodomethane can introduce the important trifluoromethyl group, which is often found in pharmaceuticals. wikipedia.org The development of methods for late-stage functionalization of complex molecules containing an enone moiety is also a significant goal, as it allows for the rapid diversification of drug candidates. chemistryviews.org The exploration of multicomponent reactions involving this compound as a building block will likely lead to the discovery of novel structures with interesting biological properties.

Table 2: Examples of Novel Synthetic Transformations of Enone Scaffolds

| Enone Derivative | Reagents | Product Type | Significance |

|---|---|---|---|

| α,β-Unsaturated Ketones | Hydrazine derivatives | Pyrazolines | Access to biologically active heterocycles. nih.gov |

| α,β-Unsaturated Ketones | Hydroxylamine | Isoxazolines | Synthesis of important five-membered rings. nih.gov |

| α,β-Unsaturated Ketones | Malononitrile, Ammonium Acetate (B1210297) | Pyridines | Construction of substituted pyridine scaffolds. nih.gov |

| Electron-deficient alkenes | N-[(Trimethylsilyl)methyl]phthalimide | Benzopyrrolizinones | Formation of complex polycyclic structures. acs.org |

| Chalcones | Diethyl zinc, Trifluoroiodomethane | α-Trifluoromethyl ketones | Introduction of fluorine for medicinal chemistry. wikipedia.org |

Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Future research will increasingly rely on a combination of experimental techniques and computational modeling to unravel the intricate details of reaction pathways involving this compound. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. rsc.org For instance, DFT studies have been used to elucidate the critical role of ligands in controlling the selectivity of palladium-catalyzed hydrosilylation reactions of allenes, providing insights that can be applied to related enone transformations. acs.orgacs.org Similarly, computational studies have been employed to understand the differences in reactivity between phosphine- and amine-catalyzed cycloadditions of allenoates and enones, explaining why different catalysts lead to different products. acs.org The investigation of transition states and reaction intermediates through computational methods can help predict reactivity and selectivity, guiding experimental work. researchgate.net

Experimental mechanistic studies, such as kinetic analysis, isotopic labeling, and the isolation and characterization of intermediates, will continue to provide essential data to validate and refine proposed mechanisms. The study of the mechanism of the palladium-catalyzed oxidation of α,β-enones to 1,4-enediones, for example, has provided valuable insights into the reaction pathway. organic-chemistry.org As reactions become more complex, such as in multicomponent and cascade processes, a detailed mechanistic understanding will be even more critical for controlling the reaction outcome.

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis are revolutionizing how chemical reactions are performed, offering advantages in terms of efficiency, safety, scalability, and reproducibility. wikipedia.org The application of these technologies to the synthesis and transformation of this compound is a promising area for future research.

Flow chemistry, where reactions are carried out in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This can lead to higher yields, reduced byproduct formation, and safer handling of hazardous reagents. beilstein-journals.org The synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been successfully demonstrated in a continuous-flow system using a heterogeneous catalyst and microwave irradiation. beilstein-journals.org This approach can be extended to other syntheses and transformations of this compound, enabling rapid optimization and scale-up. researchgate.net